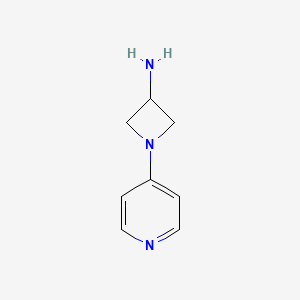

1-(Pyridin-4-yl)azetidin-3-amine

Description

Contextualization of Azetidine (B1206935) Scaffolds within Heterocyclic Chemistry

Azetidines are four-membered heterocyclic compounds containing one nitrogen atom. Their significance in chemistry stems from their inherent ring strain, which makes them reactive intermediates for the synthesis of more complex nitrogen-containing molecules. While less strained and more stable than their three-membered aziridine (B145994) counterparts, azetidines are more reactive than the five-membered pyrrolidines, striking a balance that allows for both stability and controlled ring-opening or functionalization reactions. This reactivity profile makes them valuable synthons in the construction of diverse molecular architectures.

Significance of Pyridine-Substituted Azetidines in Modern Organic Synthesis and Medicinal Chemistry

The incorporation of a pyridine (B92270) ring onto an azetidine scaffold introduces a key pharmacophoric element. The pyridine moiety, a six-membered aromatic heterocycle, is a common feature in a vast number of pharmaceuticals due to its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility and pharmacokinetic properties of the molecule.

The combination of the rigid, three-dimensional azetidine core with the planar, aromatic pyridine ring creates a scaffold with well-defined vectors for substitution, allowing for precise orientation of functional groups in three-dimensional space. This is particularly advantageous in fragment-based drug discovery and lead optimization, where the spatial arrangement of substituents is critical for target binding. Specifically, the 1-(pyridin-4-yl) substitution pattern positions the pyridine nitrogen at a key interaction point, often utilized to engage with specific residues in biological targets like kinases.

Research Landscape and Emerging Trends for 1-(Pyridin-4-yl)azetidin-3-amine

The current research landscape for this compound is largely driven by its application as a key building block in the synthesis of complex therapeutic agents. A notable trend is its use in the development of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridine-azetidine core of this compound serves as a versatile scaffold for designing molecules that can fit into the ATP-binding pocket of various kinases. Patent literature indicates the use of similar azetidine- and piperidine-substituted heterocyclic systems in the development of inhibitors for Janus kinase 1 (JAK1) and TANK-binding kinase 1 (TBK1). googleapis.comgoogle.com

Furthermore, the structural motif of a heteroaromatic ring linked to a small, amine-bearing ring is prevalent in medicinal chemistry. For instance, a closely related series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines has been investigated as potent histamine (B1213489) H3 receptor agonists. nih.govacs.org The synthetic strategies developed for these pyrimidine (B1678525) analogues, often involving nucleophilic aromatic substitution, are directly applicable to the synthesis of derivatives of this compound. nih.gov

While dedicated research articles focusing solely on the biological activity of this compound are not abundant, its frequent appearance in patent literature as a crucial intermediate underscores its importance in the drug discovery pipeline. googleapis.comgoogle.com The emerging trend points towards the continued use of this compound and its derivatives as valuable fragments for the construction of targeted therapies.

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound and its commonly used dihydrochloride (B599025) salt.

| Property | This compound | This compound dihydrochloride |

|---|---|---|

| Molecular Formula | C₈H₁₁N₃ | C₈H₁₃Cl₂N₃ |

| Molecular Weight | 149.19 g/mol | 222.11 g/mol |

| CAS Number | 1342470-64-7 | Not available |

| Appearance | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Predicted Physicochemical Properties and Identifiers

The following table provides predicted physicochemical properties and various chemical identifiers for this compound.

| Identifier/Property | Value | Source |

|---|---|---|

| SMILES | C1C(CN1C2=CC=NC=C2)N | PubChem uni.lu |

| InChI | InChI=1S/C8H11N3/c9-7-5-11(6-7)8-1-3-10-4-2-8/h1-4,7H,5-6,9H2 | PubChem uni.lu |

| InChIKey | GQRAQGJDVBARGL-UHFFFAOYSA-N | PubChem uni.lu |

| Predicted XlogP | -0.1 | PubChem uni.lu |

| Predicted Collision Cross Section ([M+H]+) | 129.7 Ų | PubChem uni.lu |

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-pyridin-4-ylazetidin-3-amine |

InChI |

InChI=1S/C8H11N3/c9-7-5-11(6-7)8-1-3-10-4-2-8/h1-4,7H,5-6,9H2 |

InChI Key |

GQRAQGJDVBARGL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=CC=NC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Pyridin 4 Yl Azetidin 3 Amine and Its Core Azetidine Framework

Strategies for Azetidine (B1206935) Ring Construction

The synthesis of the strained azetidine ring requires specialized chemical strategies. Several key approaches have been developed by chemists to access this important heterocyclic system.

Intramolecular Cyclization Approaches to Azetidines

Intramolecular cyclization is a common and effective method for forming the azetidine ring. frontiersin.org This strategy typically involves a molecule containing both a nucleophilic amine and a carbon atom with a suitable leaving group, positioned to favor a 4-exo-tet cyclization.

One such approach is the intramolecular aminolysis of epoxides. For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to azetidines. frontiersin.orgnih.gov This method proceeds in high yields and is tolerant of various functional groups. nih.gov The reaction of a cis-3,4-epoxy amine with a catalytic amount of La(OTf)₃ in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) leads to the formation of the corresponding azetidine. frontiersin.orgnih.gov

Another intramolecular strategy involves the cyclization of γ-chloro-amines. This method relies on the nucleophilic attack of the amine onto the carbon bearing the chlorine atom to form the four-membered ring. nih.gov Additionally, intramolecular SN2 reactions where a nitrogen atom displaces a leaving group like a mesylate or tosylate are frequently employed. frontiersin.orgnih.gov

Intermolecular [2+2] Cycloaddition Reactions in Azetidine Synthesis

Intermolecular [2+2] cycloaddition reactions offer a direct and efficient pathway to functionalized azetidines. researchgate.netresearchgate.net This approach involves the reaction of an imine or a related species with an alkene. researchgate.netresearchgate.net The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a notable example, though its application has faced challenges. researchgate.net

Recent advancements have utilized visible-light-mediated intermolecular aza Paternò-Büchi reactions. nih.govspringernature.comchemrxiv.org These methods often employ a photocatalyst, such as an iridium complex, to facilitate the [2+2] cycloaddition between species like 2-isoxazoline-3-carboxylates and a wide array of alkenes. researchgate.netnih.gov This modern approach is characterized by its operational simplicity and mild reaction conditions, providing access to highly functionalized azetidines. nih.govchemrxiv.org

| Reactants | Conditions | Product | Reference |

| 2-Isoxazoline-3-carboxylate, Alkene | Visible light, Iridium photocatalyst | Functionalized Azetidine | researchgate.net, nih.gov |

| Imine, Alkene | UV light | Functionalized Azetidine | researchgate.net |

Palladium-Catalyzed C(sp³)–H Amination for Azetidine Formation

Palladium-catalyzed C(sp³)–H amination has emerged as a powerful tool for the synthesis of azetidines. organic-chemistry.orgnih.gov This methodology allows for the direct conversion of a C-H bond into a C-N bond, forming the azetidine ring in an intramolecular fashion. organic-chemistry.orgnih.gov

These reactions often utilize a directing group, such as a picolinamide (B142947) (PA) group, attached to the amine substrate. organic-chemistry.orgnih.gov The directing group facilitates the palladium-catalyzed amination of a γ-C(sp³)–H bond, leading to the formation of the azetidine ring. organic-chemistry.orgnih.gov These methods are valued for their efficiency, often requiring low catalyst loading and utilizing inexpensive reagents under mild conditions. organic-chemistry.orgnih.gov The reaction shows good functional group tolerance and can be used to construct complex polycyclic azetidine-containing scaffolds. acs.org For instance, the use of PhI(OAc)₂ as an oxidant and Li₂CO₃ as a base in the presence of a palladium catalyst can effect the desired C-H amination. acs.org

| Substrate | Catalyst System | Product | Reference |

| Picolinamide-protected amine | Pd(OAc)₂, PhI(OAc)₂, Li₂CO₃ | Azetidine | organic-chemistry.org, acs.org |

| Aliphatic amine with directing group | Palladium catalyst | Polycyclic Azetidine | acs.org |

Strain-Release Homologation and Ring-Opening Transformations

The inherent ring strain of certain small-ring systems can be harnessed as a driving force for the synthesis of azetidines. acs.orgthieme-connect.com One innovative strategy involves the strain-release homologation of boronic esters using azabicyclo[1.1.0]butane. acs.orgorganic-chemistry.org

In this method, azabicyclo[1.1.0]butyl lithium is generated in situ and trapped with a boronic ester. acs.orgorganic-chemistry.org The resulting boronate complex, upon protonation, undergoes a 1,2-migration with cleavage of the central C-N bond of the azabicyclobutane. acs.orgorganic-chemistry.org This process relieves the significant ring strain and results in the formation of a functionalized azetidine. acs.orgthieme-connect.com This modular approach allows for the synthesis of a diverse range of azetidines with high stereospecificity. acs.org

Ring-opening reactions of other strained rings, such as aziridines, can also be employed to construct the azetidine framework. For example, treatment of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can lead to the formation of 1-arenesulfonylazetidines. organic-chemistry.org

Specific Synthetic Routes to 1-(Pyridin-4-yl)azetidin-3-amine and Analogues

The synthesis of the title compound, this compound, and its analogues often involves the formation of the bond between the pyridine (B92270) ring and the azetidine nitrogen.

Nucleophilic Aromatic Substitution on Pyridine Derivatives with Aminoazetidines

A primary method for the synthesis of this compound is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a pyridine ring bearing a good leaving group, such as a halogen, at the 4-position, and an appropriately protected 3-aminoazetidine.

The nitrogen atom of the azetidine acts as the nucleophile, attacking the electron-deficient C-4 position of the pyridine ring. stackexchange.comquimicaorganica.org The presence of the ring nitrogen in pyridine activates the C-2 and C-4 positions towards nucleophilic attack by stabilizing the resulting anionic intermediate (a Meisenheimer complex). stackexchange.comnih.gov The reaction is often carried out by heating the reactants, sometimes in the presence of a base. youtube.com For example, reacting a 4-chloropyridine (B1293800) with a protected 3-aminoazetidine, followed by deprotection, would yield the desired this compound.

| Pyridine Derivative | Azetidine Reactant | Conditions | Product | Reference |

| 4-Chloropyridine | tert-Butyl azetidin-3-ylcarbamate | Heat, Base | tert-Butyl (1-(pyridin-4-yl)azetidin-3-yl)carbamate | youtube.com |

| 4-Halopyridine | 3-Aminoazetidine derivative | Heat | This compound derivative | quimicaorganica.org |

This SNAr strategy provides a convergent and reliable route to the target molecule and its derivatives, which are valuable building blocks in drug discovery.

Selective Displacement Reactions for Azetidine-3-amine Moieties

The formation of the C-N bond between the pyridine ring and the azetidine nitrogen is efficiently achieved through selective displacement reactions, most notably via nucleophilic aromatic substitution (SNAr). This strategy typically involves the reaction of an electron-deficient pyridine ring, activated by a suitable leaving group at the 4-position, with a nucleophilic azetidine derivative.

The most common pathway involves the reaction of a 4-halopyridine, such as 4-chloropyridine or 4-fluoropyridine, with a protected form of azetidin-3-amine, like tert-butyl (azetidin-3-yl)carbamate. The pyridine ring is inherently electron-poor, and the presence of a halogen at the C-4 position makes it susceptible to attack by nucleophiles. The reaction is typically carried out in the presence of a base to deprotonate the azetidine nitrogen, enhancing its nucleophilicity, and a polar aprotic solvent to facilitate the reaction. Following the successful coupling, the protecting group (e.g., Boc) is removed under acidic conditions to yield the final product, this compound.

Key parameters influencing the success of this displacement reaction include the nature of the leaving group on the pyridine ring (F > Cl > Br), the choice of base, solvent, and reaction temperature.

Table 1: Representative Conditions for SNAr of 4-Halopyridines with Amines

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloropyridine HCl | tert-Butyl (azetidin-3-yl)carbamate | K₂CO₃ | DMSO | 120-140 | Moderate to High |

| 4-Fluoropyridine | tert-Butyl (azetidin-3-yl)carbamate | DIPEA | NMP | 80-100 | High |

Note: This table presents generalized conditions based on analogous SNAr reactions. Specific yields may vary.

Photochemical Approaches to Azetidine-Pyridine Conjugates

Photochemical reactions offer unique and powerful pathways for constructing strained four-membered rings like azetidines. nih.gov These methods often proceed under mild conditions and can provide access to molecular architectures that are difficult to obtain through traditional thermal reactions.

One prominent method is the aza Paternò–Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. rsc.org To synthesize a precursor for an azetidine-pyridine conjugate, a pyridine-containing imine could be reacted with an alkene, or a pyridine-substituted alkene could be reacted with a suitable imine under photochemical conditions. The reaction is initiated by the photoexcitation of the imine to its excited state, which then couples with the ground-state alkene. nih.gov Challenges such as the rapid E/Z isomerization of acyclic imines can be overcome through the use of triplet sensitizers or by designing intramolecular variants. researchgate.netnih.gov

Another relevant strategy involves the 4π-electrocyclization of 1,2-dihydropyridine derivatives . In this approach, a pyridine ring is first converted to a non-aromatic 1,2-dihydropyridine. Subsequent photoirradiation can induce a 4π-electrocyclization to form a highly strained bicyclic azetidine (a Dewar pyridine). nih.gov This intermediate can then undergo further chemical transformations to yield the desired functionalized azetidine core, which can be subsequently linked to a pyridine or already contain one.

Table 2: Comparison of Photochemical Approaches to Azetidine Synthesis

| Method | Description | Key Features | Potential Application |

|---|---|---|---|

| Aza Paternò–Büchi Reaction | [2+2] photocycloaddition of an imine and an alkene. wikipedia.org | Atom-economical; forms the azetidine ring in a single step; can be intermolecular or intramolecular. nih.gov | Reaction of a pyridine-containing imine with an alkene. |

| 4π-Electrocyclization | Photochemical ring-closure of a conjugated 4π electron system (e.g., a 1,2-dihydropyridine). | Access to strained bicyclic azetidine intermediates; starts from a pyridine derivative. nih.gov | Formation of the azetidine core from a pyridine precursor. |

Asymmetric and Stereoselective Synthesis of Chiral Azetidine-Pyridine Systems

The synthesis of enantiomerically pure chiral azetidines is of significant interest, as the stereochemistry can profoundly impact biological activity. Several strategies can be employed to achieve stereocontrol in the synthesis of chiral this compound.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral molecules as starting materials. For instance, chiral azetidin-3-one (B1332698) precursors can be synthesized from natural amino acids. nih.gov These chiral building blocks already contain the necessary stereocenter, which is carried through the synthetic sequence to the final target molecule.

Chiral Auxiliaries: A powerful strategy involves the temporary attachment of a chiral auxiliary to an achiral substrate to direct a diastereoselective reaction. For example, Ellman's tert-butyl sulfinamide is a highly effective chiral auxiliary for the synthesis of amines. digitellinc.com It can be condensed with a suitable precursor to form a sulfinimine, which then undergoes a diastereoselective addition or cyclization to form the chiral azetidine ring. The auxiliary is then cleaved under mild conditions to reveal the chiral amine. digitellinc.com

Asymmetric Catalysis: This is one of the most efficient methods for generating chiral molecules. It involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition Metal Catalysis: Chiral ligands coordinated to a metal center (e.g., Copper, Iridium, Gold) can effectively control the stereochemical outcome of a reaction. For instance, a copper-catalyzed asymmetric boryl allylation of achiral azetines can generate 2,3-disubstituted azetidines with two new stereocenters with high enantioselectivity. nih.gov Similarly, iridium catalysts with chiral phosphoramidite (B1245037) ligands have been used for the direct asymmetric reductive amination of ketones with primary amines. nih.gov

Organocatalysis: Small, metal-free organic molecules can also act as powerful asymmetric catalysts. Chiral primary amines, derived from natural sources like Cinchona alkaloids, can catalyze a wide range of enantioselective transformations. rsc.org These catalysts could be employed in key bond-forming steps during the construction of the chiral azetidine ring.

Table 3: Strategies for Asymmetric Synthesis of Chiral Azetidines

| Strategy | Principle | Example Application |

|---|---|---|

| Chiral Pool | Use of naturally occurring chiral molecules (e.g., amino acids) as starting materials. nih.gov | Synthesis of a chiral azetidine precursor from L-serine. |

| Chiral Auxiliary | Temporary covalent bonding of a chiral molecule to direct stereoselectivity. digitellinc.com | Use of a sulfinamide auxiliary to guide the cyclization to a chiral azetidine. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomer. nih.govnih.gov | Iridium-catalyzed asymmetric hydrogenation of an enamine precursor. |

Derivatization and Functionalization Strategies of 1 Pyridin 4 Yl Azetidin 3 Amine

Chemical Transformations of the Azetidine (B1206935) Amine Functionality

The primary amine on the azetidine ring of 1-(pyridin-4-yl)azetidin-3-amine is a key handle for a variety of chemical transformations. This functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

The derivatization of primary amines is a well-established field in organic chemistry. nih.gov For instance, fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde (NDA) can be used to react with primary amines in the presence of cyanide to form fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives. nih.gov While this is often used for analytical purposes, the underlying reactivity highlights the nucleophilic character of the amine and its propensity to react with aldehydes.

A more synthetically relevant approach involves the direct reaction of the azetidine amine with various electrophiles. A general method for the synthesis of azetidine-3-amines involves the reaction of a protected azetidin-3-yl methanesulfonate (B1217627) with a variety of amines. chemrxiv.org This can be conceptually reversed, where the primary amine of a 1-(substituted)-azetidin-3-amine acts as the nucleophile. Common transformations include acylation with acid chlorides or activated esters, alkylation with alkyl halides, and reductive amination with aldehydes and ketones.

| Reagent Type | Reaction | Product Type |

| Acid Chloride/Anhydride | Acylation | Amide |

| Alkyl Halide | Alkylation | Secondary/Tertiary Amine |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | Secondary/Tertiary Amine |

| Sulfonyl Chloride | Sulfonylation | Sulfonamide |

| Isocyanate/Isothiocyanate | Addition | Urea/Thiourea |

Regioselective Functionalization of the Pyridine (B92270) Moiety

The pyridine ring of this compound presents its own set of opportunities for functionalization. Achieving regioselectivity, particularly at the C4-position, has been a significant area of research in heterocyclic chemistry. nih.govchemrxiv.org

Historically, direct C4-alkylation of pyridines has been challenging, often leading to mixtures of regioisomers. chemrxiv.org However, recent methodologies have been developed to address this. One such strategy involves the use of a maleate-derived blocking group that facilitates Minisci-type decarboxylative alkylation specifically at the C4-position. nih.govchemrxiv.org This method is scalable and tolerates a variety of pyridine substrates and carboxylic acid alkyl sources. nih.gov

Another approach to achieve C4-selectivity is through the formation of 4-pyridyl pyridinium (B92312) salt intermediates, which can then undergo nucleophilic substitution of hydrogen (SNH) reactions. nih.gov This has been demonstrated for C4-selective amination of pyridines using aqueous ammonia, where electronic tuning of external pyridine reagents plays a key role in directing the regioselectivity. nih.gov Such methods for direct C-H functionalization are highly valuable for late-stage derivatization in drug discovery. nih.gov

Furthermore, merged cycloaddition/cycloreversion processes using 1,4-oxazinone precursors offer a reliable route to highly substituted pyridine motifs. nih.gov While this is a de novo synthesis method for the pyridine ring itself, the principles can inform strategies for derivatizing pre-existing pyridine rings.

| Reaction Type | Position | Reagents | Reference |

| Minisci-type Decarboxylative Alkylation | C4 | Carboxylic Acid, AgNO₃, (NH₄)₂S₂O₈, Maleate-derived blocking group | nih.govchemrxiv.org |

| Nucleophilic Substitution of Hydrogen (SNH) | C4 | Aqueous Ammonia, External Pyridine Reagents | nih.gov |

| C-H Activation/Functionalization | Various | Transition Metal Catalysts | nih.gov |

These regioselective functionalizations are critical for modulating the electronic properties of the pyridine ring and for introducing substituents that can engage in specific interactions with biological targets.

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. nih.gov The this compound scaffold is an attractive component for creating such hybrid molecules due to its versatile handles for chemical modification.

The hybridization of a pyridine moiety with other heterocyclic systems, such as 1,3,5-triazine, has been shown to produce compounds with potent biological activities. nih.gov For example, pyridinyl-1,3,5-triazine-2,4-diamine hybrids have been synthesized via a one-pot, multi-component reaction and have demonstrated antimicrobial properties. nih.gov This approach leverages the intrinsic potencies of both the pyridine and triazine rings. nih.gov

Similarly, the synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles has been reported, where the pyridine moiety is linked to an indazole core. researchgate.net These hybrids have been evaluated for their anti-inflammatory and analgesic activities. researchgate.net

The primary amine of the azetidine ring and potential functional groups on the pyridine ring can serve as attachment points for conjugation to other small molecules, peptides, or linkers. For instance, the synthesis of (1H-pyridin-4-ylidene)amines, which can be considered isosteres of clopidol, has been explored for the development of antimalarial agents. nih.gov

The following table summarizes examples of hybrid molecules that could be conceptually derived from or are related to the this compound scaffold.

| Hybrid Molecule Type | Linked Heterocycle/Moiety | Potential Therapeutic Area | Reference |

| Pyridinyl-1,3,5-triazine-2,4-diamine | 1,3,5-Triazine | Antimicrobial | nih.gov |

| 1H-Pyridin-4-yl-indazole | Indazole | Anti-inflammatory, Analgesic | researchgate.net |

| (1H-Pyridin-4-ylidene)amine | Imine-linked side chains | Antimalarial | nih.gov |

Design and Synthesis of Bridged and Spirocyclic Azetidine Derivatives

Introducing conformational rigidity and three-dimensionality into a molecule can be a successful strategy for improving its pharmacological properties. The synthesis of bridged and spirocyclic derivatives of azetidine is one way to achieve this. enamine.netnih.gov

Spirocyclic azetidines, where the azetidine ring is part of a spiro system, are of particular interest in drug discovery. nih.govenamine.net These structures can act as bioisosteres for more common saturated six-membered heterocycles like morpholine (B109124) or piperazine. nih.gov The synthesis of "angular" spirocyclic azetidines has been reported, and their incorporation into known drug structures has led to novel analogs with retained or improved activity. nih.gov The general synthesis of spirocyclic azetidines can involve a two-step sequence of synthesizing an azetidinone followed by its reduction to the azetidine. enamine.net

The synthesis of bridged azetidine derivatives is less commonly reported but represents another avenue for exploring novel chemical space. These structures would introduce significant conformational constraints, which could be beneficial for optimizing binding to a biological target.

The ability to create spirocyclic structures from azetidine-containing building blocks allows for the fine-tuning of the geometric properties of a lead compound. enamine.net

| Derivative Type | Key Structural Feature | Synthetic Approach |

| Spirocyclic Azetidine | Shared carbon atom between the azetidine and another ring | Synthesis of an azetidinone followed by reduction |

| Bridged Azetidine | Two non-adjacent atoms of the azetidine ring are connected by a bridge | Intramolecular cyclization strategies |

The development of synthetic routes to these more complex azetidine derivatives expands the utility of the this compound scaffold in the design of next-generation therapeutic agents.

Structure Activity Relationship Sar Investigations of 1 Pyridin 4 Yl Azetidin 3 Amine Derivatives

Elucidation of Structural Modulations Influencing Target Interactions

Structural modulation of the 1-(pyridin-4-yl)azetidin-3-amine framework is centered on three primary components: the pyridine (B92270) ring, the azetidine (B1206935) linker, and the terminal amine group. Each of these can be modified to fine-tune interactions with a biological target.

The pyridine ring often acts as a key hydrogen bond acceptor or participates in pi-stacking interactions within a protein's binding pocket. nih.gov Its nitrogen atom's basicity and the electronic properties of the ring are critical for these interactions. nih.gov Modifying the substitution pattern on the pyridine ring can alter these properties and orient the molecule for optimal binding.

The azetidine ring is not merely a linker; its rigid, strained four-membered structure plays a crucial role. rsc.orgrsc.org It confers a degree of conformational constraint on the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. nih.gov This rigidity helps to pre-organize the pharmacophoric elements—the pyridine ring and the amine substituent—in a specific spatial orientation for molecular recognition.

The 3-amine group serves as a critical attachment point for various functional groups, often projecting into a solvent-exposed region or a specific sub-pocket of the target protein. Modifications at this position are pivotal for achieving desired potency and selectivity. For instance, in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, moving from a proline linker to an azetidine linker led to compounds with significantly enhanced potency, demonstrating the impact of the cyclic amino acid on inhibitor activity. acs.org

Impact of Substituent Variation on Azetidine and Pyridine Rings

Systematic variation of substituents on both the azetidine and pyridine rings is a cornerstone of SAR studies for this class of compounds.

Pyridine Ring Substitutions: The electronic nature and position of substituents on the pyridine ring can dramatically affect target engagement. In many kinase inhibitors, the pyridine nitrogen is essential for forming a hydrogen bond with the "hinge" region of the kinase. Adding electron-withdrawing or electron-donating groups to the ring can modulate the basicity of this nitrogen and influence the strength of this key interaction. nih.govnih.gov Studies on p38 MAP kinase inhibitors have shown that the substitution pattern on a pyridyl ring is a key determinant of inhibitory activity. nih.gov

| Derivative Type | Substitution on Pyridine Ring | Effect on Activity | Rationale |

| Pyridyl-thiazole Analog | 4-phenyl-5-(pyridin-4-yl) | Potent p38 Kinase Inhibition | The pyridine ring likely engages in key interactions within the ATP-binding site. nih.gov |

| Imidazo[1,2-a]pyridine | Various substitutions | IC50 of 38 nM (Compound 28e) | Substituents modulate electronic properties and steric fit to optimize binding with the Nek2 enzyme. nih.gov |

| Pyridine-containing Azetidin-2-one | 3-chloro-4-(pyridin-3-yl) | Potent against S. aureus | The specific arrangement of the chloro and pyridyl groups is crucial for antibacterial action. nih.gov |

Azetidine Ring Substitutions: While the parent this compound has an unsubstituted azetidine ring (apart from the pyridine and amine groups), derivatization is a key strategy. The azetidine ring itself is more stable than an aziridine (B145994) ring but more reactive than a pyrrolidine (B122466) ring due to its ring strain (approx. 25.4 kcal/mol). rsc.org This unique characteristic makes it a valuable scaffold. nih.gov In the development of inhibitors for Human Cytomegalovirus (HCMV), SAR studies of azetidine-containing dipeptides revealed that substitutions at the N- and C-terminus were critical. A benzyloxycarbonyl moiety at the N-terminus was found to be an absolute requirement for anti-HCMV activity, highlighting the sensitivity of the target to modifications around the core scaffold. nih.gov

| Derivative Class | Modification on Azetidine Moiety | Effect on Potency | Rationale |

| STAT3 Inhibitors | R-azetidine-2-carboxamide | Sub-micromolar potency (IC50 0.55 µM) | The azetidine ring provided a more potent and structurally advanced alternative to a proline linker. acs.org |

| HCMV Inhibitors | Benzyloxycarbonyl at N-terminus | Essential for activity | This group likely forms critical interactions with the viral target protein. nih.gov |

| HCMV Inhibitors | Aliphatic C-terminal side-chain | Required for activity | The nature of the side-chain influences binding affinity and specificity. nih.gov |

Conformational Analysis and Its Role in Molecular Recognition

The conformation of a molecule—its three-dimensional shape—is integral to its ability to be recognized by and bind to a biological target. The this compound scaffold possesses distinct conformational features, primarily dictated by the azetidine ring.

Unlike five- or six-membered rings which have multiple low-energy conformations, the four-membered azetidine ring is significantly more rigid. It typically adopts a non-planar, "puckered" or butterfly-like geometry to alleviate some of its inherent ring strain. rsc.org This puckering creates a defined three-dimensional structure. The conformational restriction imposed by the azetidine ring is a key advantage in drug design; it reduces the number of possible shapes the molecule can adopt in solution. nih.govnih.gov This "pre-organization" for binding can lead to higher affinity because less conformational entropy is lost when the molecule binds to its target.

Nuclear Magnetic Resonance (NMR) studies on azetidine-containing dipeptide inhibitors have identified a γ-type reverse turn induced by the azetidine residue, a specific conformational feature that appears to influence the molecule's antiviral activity. nih.gov This demonstrates that the rigid geometry of the azetidine ring can enforce a specific bioactive conformation necessary for molecular recognition by the target protein.

Scaffold Hopping and Bioisosteric Replacements Derived from the Azetidine-Pyridine Framework

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes, improve drug-like properties, and circumvent existing patents while retaining biological activity. nih.gov The azetidine-pyridine framework is an excellent substrate for such explorations.

Bioisosteric Replacements: A bioisostere is a chemical group that can replace another group without significantly changing the molecule's biological activity. baranlab.org

Pyridine Ring Replacement: The pyridine ring can be replaced with other heterocycles or even non-aromatic saturated rings to improve properties. A notable example is the replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core. Crystallographic analysis showed a high degree of structural similarity between this bicyclic core and the pyridine ring it replaced. This modification led to a dramatic improvement in aqueous solubility (over a 10-fold increase) and metabolic stability, demonstrating the power of using saturated bioisosteres for aromatic rings. chemrxiv.org

Azetidine Ring Replacement: The azetidine ring itself is often used as a bioisostere for other small aliphatic rings like cyclobutane (B1203170) or oxetane, or even as a replacement for a gem-dimethyl group to impart a specific conformational preference. nih.gov

Scaffold Hopping: This strategy involves replacing the entire core scaffold with a structurally different one that maintains a similar spatial arrangement of key functional groups. nih.gov Starting from the this compound framework, a medicinal chemist might use computational or knowledge-based methods to identify alternative scaffolds. For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based kinase inhibitor into a pyrazole-based one, resulting in a new chemical series with improved physicochemical properties and CNS penetration. nih.gov Such an approach could be applied to the azetidine-pyridine core to identify novel, potent, and patentable derivatives.

Computational and Theoretical Chemistry Studies of 1 Pyridin 4 Yl Azetidin 3 Amine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For scaffolds similar to 1-(Pyridin-4-yl)azetidin-3-amine, docking studies have been instrumental. For instance, in studies of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which are structural analogues, molecular docking helped to predict the binding mode within the histamine (B1213489) H3 receptor. acs.org These simulations revealed key interactions with specific amino acid residues, such as D114, highlighting the crucial role of the azetidine (B1206935) side chain in receptor activation. acs.org Similarly, docking studies on other pyridine-containing compounds have been used to understand their binding affinities with targets like the mycobacterial InhA enzyme and the COX-2 enzyme. researchgate.netnih.gov These studies typically report a "docking score" or "binding energy," which estimates the strength of the interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the stability and conformational dynamics of the ligand-target complex over time. MD simulations provide a more dynamic picture of the molecular interactions, taking into account the flexibility of both the ligand and the protein. nih.gov These simulations can confirm the stability of binding modes predicted by docking and reveal how the complex behaves in a more realistic, solvated environment. nih.govnih.gov For example, MD studies combined with docking on histamine H3 receptor agonists helped to afford a more refined predicted binding mode. acs.org This dual approach provides a deeper understanding of the mechanistic action of potential drug candidates. researchgate.net

| Compound Scaffold | Target Protein | Key Interacting Residues (Example) | Significance of Findings |

|---|---|---|---|

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine | Histamine H3 Receptor | D114 | Predicted binding mode and importance of the azetidine moiety for receptor activation. acs.org |

| Bromo-pyridyl Azetidinone | Mycobacterial InhA | Not Specified | Insight into potential antitubercular mechanisms. researchgate.net |

| Pyridine-based Thiadiazole | COX-2 (PDB: 1pxx) | Not Specified | Confirmed substantial binding affinities, some lower than the standard drug diclofenac. nih.gov |

Quantum Chemical Calculations (DFT, HOMO-LUMO) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. scirp.org These methods provide insights into parameters like molecular orbital energies, charge distribution, and vibrational frequencies. nih.govepstem.net

DFT and Molecular Geometry: The first step in these calculations is to determine the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. mdpi.com Using DFT methods like B3LYP with a specific basis set (e.g., 6-31G**), researchers can calculate the ground state energy and the precise bond lengths, bond angles, and dihedral angles of the molecule. nih.govmdpi.comresearchgate.net

HOMO-LUMO Analysis: A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For various pyridine (B92270) derivatives, DFT calculations have shown that the electron density of the HOMO is often located on one part of the molecule (e.g., a triphenylamine (B166846) fragment), while the LUMO is located on another (e.g., the pyridine ring), indicating how charge transfer occurs within the molecule. mdpi.com

| Compound/Scaffold | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| trans-PPL9 (A pyridinyl-thiadiazole imine) | DFT/B3LYP/6-31G(d,p) | Not Specified | Not Specified | 2.71 mdpi.com |

| cis-PPL9 (A pyridinyl-thiadiazole imine) | DFT/B3LYP/6-31G(d,p) | Not Specified | Not Specified | 3.54 mdpi.com |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | DFT/B3LYP/6-31G** | -6.49 | -1.85 | 4.64 nih.gov |

| Quinoline (Benzo[b]pyridine) | DFT | -6.50 | -0.90 | 5.60 scirp.org |

Prediction of Molecular Conformations and Energetic Landscapes

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Computational methods can predict the stable conformations of a molecule and map its energetic landscape.

By systematically rotating specific bonds (defined by dihedral angles) and calculating the total energy for each conformation, researchers can identify the lowest-energy (most stable) structures. nih.gov For example, a computational study on a pyrazolo[3,4-d]pyrimidine derivative showed significant conformational changes at the sulfonyl site when optimized with different theoretical methods (HF vs. DFT). nih.gov Similarly, a study of the Temozolomide molecule calculated the minimum total energy for different dihedral angles to find the most stable conformer. researchgate.net For the pyridine-containing ion NNKFI, calculations at the B3LYP/6-311G** level of theory were used to report optimized energies and key geometric parameters for its different isomers. researchgate.net This type of analysis is vital for understanding how a flexible molecule like this compound might adapt its shape to fit into a binding pocket.

In Silico Screening and Library Design Based on the Azetidine-Pyridine Scaffold

The azetidine-pyridine scaffold is a valuable starting point for the design of compound libraries for drug discovery. In silico screening allows for the rapid computational evaluation of large numbers of virtual compounds based on this core structure.

The process often begins with a lead compound or scaffold, which is then computationally modified by adding various substituents at different positions. acs.org For instance, a design strategy for histamine H3 receptor agonists involved exploring different substituents on the basic amino group of the azetidine ring and at position 6 of a pyrimidine (B1678525) ring. acs.org This approach allows medicinal chemists to explore the chemical space around a core structure to improve properties like target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govresearchgate.net In silico screening of these virtual libraries against a specific biological target can identify the most promising candidates for synthesis and further in vitro testing, saving significant time and resources. researchgate.net The pyridine motif is frequently used in this context as it can act as a bioisostere for a benzene (B151609) ring and its basicity allows for specific interactions with biological targets. nih.gov

Role of 1 Pyridin 4 Yl Azetidin 3 Amine As a Versatile Building Block and Scaffold in Advanced Organic Synthesis

Applications in the Construction of Complex Heterocyclic Ring Systems

The inherent reactivity of the strained four-membered azetidine (B1206935) ring, coupled with the nucleophilic and electrophilic potential of the pyridine (B92270) and amine functionalities, makes 1-(Pyridin-4-yl)azetidin-3-amine an ideal starting material for the synthesis of more elaborate heterocyclic frameworks. The primary amine group serves as a key handle for a variety of chemical transformations, enabling the construction of fused ring systems.

Furthermore, the amino group can readily react with various electrophiles to initiate cyclization cascades, leading to the formation of diverse fused heterocycles. For instance, reaction with β-ketoesters or their equivalents can lead to the formation of pyridopyrimidines. nih.gov The pyridine nitrogen can also participate in cyclization reactions, particularly in the presence of strong acids or metal catalysts, expanding the range of accessible heterocyclic systems. The ability to form such complex structures from a relatively simple starting material underscores the value of this compound as a strategic building block in the synthesis of novel chemical entities.

Utility in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. mdpi.com The structural features of this compound make it an excellent candidate for participation in various MCRs, allowing for the rapid generation of molecular diversity.

The primary amine functionality is a key reactive site in many well-known MCRs, such as the Ugi and Passerini reactions. nih.govnih.govyoutube.comorganic-chemistry.org In a potential Ugi four-component reaction, this compound could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate complex peptide-like scaffolds. The resulting products would incorporate the pyridin-4-yl-azetidine moiety, offering a unique structural motif for drug discovery and chemical biology.

Similarly, in multicomponent strategies for the synthesis of substituted pyridines, the amine group of this compound can act as the nitrogen source. researchgate.net One-pot reactions involving an aldehyde, an active methylene (B1212753) compound, and the amine can lead to the formation of highly functionalized pyridine rings, with the pyridin-4-yl-azetidine group appended as a substituent. This approach provides a convergent and efficient route to novel pyridine derivatives with potential applications in materials science and medicinal chemistry. The exploration of this compound in these and other MCRs is an active area of research, promising to unlock new avenues for the synthesis of complex molecules.

Development of Novel Chemical Libraries for Diverse Research Applications

The generation of chemical libraries containing structurally diverse and novel compounds is a cornerstone of modern drug discovery and chemical genetics. nih.govnih.gov The unique topology and chemical functionality of this compound make it an attractive scaffold for the development of such libraries. Its rigid azetidine core provides a defined three-dimensional orientation for appended substituents, which is a desirable feature for designing molecules that can interact specifically with biological targets.

Diversity-oriented synthesis (DOS) strategies can be effectively employed, starting from this compound, to rapidly generate a wide array of structurally distinct molecules. researchgate.netcam.ac.ukmdpi.com By systematically varying the reactants that engage with the primary amine and the pyridine ring, a multitude of derivatives can be synthesized. For example, acylation, alkylation, and arylation of the amino group, combined with functionalization of the pyridine ring, can lead to a large and diverse collection of compounds.

Analytical and Spectroscopic Characterization Methodologies for 1 Pyridin 4 Yl Azetidin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(Pyridin-4-yl)azetidin-3-amine and its analogues. ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a related derivative, N-(pyridin-4-yl)acetamide, characteristic signals for the pyridine (B92270) ring protons are observed as doublets at δ 8.47 (J = 5.2 Hz, 2H) and δ 7.54 (J = 5.2 Hz, 2H). rsc.org The acetyl methyl protons appear as a singlet at δ 2.21 (3H). rsc.org For the parent compound, this compound, the protons on the azetidine (B1206935) ring would exhibit distinct chemical shifts and coupling patterns, providing information about their connectivity and stereochemistry. The hydrogens on carbons adjacent to the nitrogen atoms are expected to appear in the range of δ 2.3-3.0 ppm due to the deshielding effect of the nitrogen. libretexts.org The amine protons themselves typically appear as a broad signal between δ 0.5-5.0 ppm. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For N-(pyridin-4-yl)acetamide, the pyridine carbons resonate at δ 150.20, 145.94, and 113.81, while the carbonyl and methyl carbons of the acetamide (B32628) group appear at δ 169.75 and δ 24.61, respectively. rsc.org In this compound, the carbons of the azetidine ring are expected in the 10-65 ppm region. libretexts.org

¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms within the pyridine and azetidine rings, as well as the primary amine. The chemical shift of the azetidinyl nitrogen is sensitive to substitution. ipb.pt For instance, unsubstituted azetidine has a ¹⁵N resonance at δ 25.3 ppm (relative to anhydrous ammonia), which shifts downfield upon N-alkylation. ipb.pt

While not intrinsically present in the parent compound, ¹⁹F NMR is a valuable tool for characterizing fluorinated derivatives, which are common in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Table 1: Representative ¹H and ¹³C NMR Data for a Pyridine Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| N-(pyridin-4-yl)acetamide | ¹H | 8.47 | d, J = 5.2 |

| 7.54 | d, J = 5.2 | ||

| 2.21 | s | ||

| ¹³C | 169.75 | - | |

| 150.20 | - | ||

| 145.94 | - | ||

| 113.81 | - | ||

| 24.61 | - | ||

| Data sourced from The Royal Society of Chemistry. rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For the parent compound, this compound, the monoisotopic mass is 149.09529 Da. uni.lu HRMS analysis of related compounds, such as 3-(4-chlorophenyl)-1,2-diphenyl-3-(pyridin-2-ylamino)propan-1-one, has shown excellent agreement between the calculated and found mass values (m/z calcd for [M+H]⁺: 413.1416, found: 413.1419), confirming the elemental composition. rsc.org

Electrospray ionization (ESI) is a common technique used to generate ions for MS analysis. Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, can be calculated to aid in its identification in complex mixtures. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 150.10257 | 129.7 |

| [M+Na]⁺ | 172.08451 | 136.2 |

| [M-H]⁻ | 148.08801 | 133.0 |

| [M+NH₄]⁺ | 167.12911 | 141.3 |

| [M+K]⁺ | 188.05845 | 136.9 |

| Data sourced from PubChemLite. uni.lu |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational transitions. For this compound, characteristic IR absorptions are expected for the N-H, C-N, and aromatic C-H bonds.

Primary amines (RNH₂) typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. libretexts.orgorgchemboulder.com A strong N-H bending (scissoring) vibration is also expected between 1650 and 1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for the aliphatic amine portion of the azetidine ring generally appears in the 1250-1020 cm⁻¹ range, while the aromatic C-N stretch of the pyridine ring is expected at a higher frequency, between 1335-1250 cm⁻¹. orgchemboulder.com A broad N-H wagging absorption can also be observed between 910-665 cm⁻¹. orgchemboulder.com

In the IR spectrum of a related β-aminoketone containing a pyridine moiety, characteristic bands were observed at 3399 cm⁻¹ (N-H stretch), 1666 cm⁻¹ (C=O stretch), and within the 1598-1450 cm⁻¹ region for aromatic C=C and C=N stretching vibrations. rsc.org

Table 3: General Infrared Absorption Ranges for Amines

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3500-3300 (two bands) |

| N-H Bend | 1650-1580 | |

| N-H Wag | 910-665 (broad) | |

| Aliphatic C-N | C-N Stretch | 1250-1020 |

| Aromatic C-N | C-N Stretch | 1335-1250 |

| Data compiled from multiple sources. libretexts.orgorgchemboulder.com |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. For this compound, the pyridine ring acts as the primary chromophore.

Aromatic amines, like aniline, exhibit a shift in their absorption maximum to longer wavelengths compared to benzene (B151609) due to the interaction of the nitrogen's lone pair with the aromatic π-system. libretexts.org Aniline has a λmax of 280 nm, whereas benzene's is 256 nm. libretexts.org Similarly, 1-(pyridin-3-yl)ethylamine shows absorption maxima at 204 nm and 258 nm. sielc.com For a furopyridine derivative, absorption bands were observed in the 250 to 390 nm range, attributed to π → π* and n → π* transitions within the furopyridine system. researchgate.net It is expected that this compound would display characteristic UV absorptions related to the electronic structure of the pyridinyl moiety.

Future Research Directions and Emerging Avenues for 1 Pyridin 4 Yl Azetidin 3 Amine Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of azetidines, including 1-(Pyridin-4-yl)azetidin-3-amine, has traditionally faced challenges due to the inherent strain of the four-membered ring. researchgate.net Current research focuses on overcoming these limitations by developing more efficient, stereoselective, and environmentally benign synthetic routes.

One promising area is the use of novel catalytic systems. Lanthanide (III) triflates, for instance, have been shown to be excellent catalysts for the regioselective intramolecular aminolysis of epoxides to form azetidines. frontiersin.org This method proceeds in high yields even with sensitive functional groups present. frontiersin.org Another approach involves the palladium-catalyzed intramolecular C-H amination of substrates protected with a picolinamide (B142947) (PA) group, enabling the synthesis of azetidines from readily available amines. organic-chemistry.org Furthermore, photochemical methods, such as the Norrish-Yang cyclization, offer a sustainable way to construct highly strained azetidinol (B8437883) intermediates which can be further functionalized. beilstein-journals.org

Future efforts will likely focus on adapting these modern methods for the large-scale and enantioselective synthesis of this compound and its derivatives. The development of "green" synthetic methods, such as those utilizing microwave irradiation in aqueous media, could also significantly reduce the environmental impact of production. organic-chemistry.org A key challenge remains the direct synthesis of NH-azetidines, where the nitrogen atom is not protected, as these compounds offer greater flexibility for subsequent diversification. sciencedaily.com

Table 1: Modern Synthetic Approaches to Azetidines

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Intramolecular Aminolysis | Lanthanide (III) triflates (e.g., La(OTf)₃) | High regioselectivity, tolerance of sensitive functional groups. frontiersin.org |

| C-H Amination | Palladium catalysts | Forms azetidines from picolinamide-protected amines. organic-chemistry.org |

| Photochemical Cyclization | Visible light (Norrish-Yang) | Sustainable access to strained azetidinol intermediates. beilstein-journals.org |

| Ring Expansion | Dimethylsulfoxonium methylide | Converts aziridines to azetidines, often under microwave irradiation. organic-chemistry.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant leap forward for the production of complex molecules like this compound. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for managing the kinetics of strained-ring synthesis and potentially hazardous intermediates. nih.gov

Studies have demonstrated the successful synthesis of azetidinium salts in continuous-flow reactors, achieving rapid production and reducing the activation energy for key reaction steps compared to batch processes. nih.gov This technology is highly adaptable for multistep sequences, enabling the telescoping of reactions, such as photoredox-catalyzed hydroaminoalkylation followed by intramolecular N-arylation, to build complex heterocyclic scaffolds. nih.gov

Automated synthesis platforms, which can utilize pre-packaged reagents in capsules, further enhance the efficiency and safety of producing compound libraries. nih.govresearchgate.net By integrating an autosampler, these systems can sequentially load different starting materials to generate a diverse array of derivatives based on the this compound scaffold, accelerating the drug discovery process. nih.gov The future will likely see the development of fully automated, end-to-end processes for the synthesis, purification, and analysis of this compound derivatives on demand. nih.gov

Exploration of New Chemical Space through Diversification Strategies

The this compound scaffold is ripe for chemical exploration. Its structure presents multiple points for diversification: the primary amine on the azetidine (B1206935) ring, the azetidine nitrogen, and the pyridine (B92270) ring. This versatility allows for the creation of large, lead-like libraries for fragment-based drug design. enamine.netnih.gov

The primary amine at the 3-position is a key functional handle for introducing a wide range of substituents through reactions like acylation, alkylation, and reductive amination. acs.org This allows for the systematic probing of structure-activity relationships (SAR) by modifying the properties of this side chain. nih.gov

The azetidine ring itself can be further functionalized. For example, the development of methods for the enantioselective ring-opening of azetidines with various nucleophiles, promoted by chiral catalysts, allows for the creation of complex, non-racemic acyclic amines. acs.org Moreover, diversification can be achieved by creating fused-ring systems. Ring-closing metathesis has been used to derive azetidine-fused eight-membered rings from appropriately functionalized azetidine cores. nih.gov These strategies enable the exploration of novel three-dimensional chemical space, which is highly valuable in medicinal chemistry for improving binding affinity and pharmacokinetic properties. enamine.netnih.gov

Advanced Mechanistic Studies on Azetidine Reactivity

A deeper understanding of the reactivity of the azetidine ring is crucial for both designing stable molecules and harnessing its synthetic potential. The considerable ring strain of azetidines makes them susceptible to ring-opening reactions, a characteristic that can be either a liability or a synthetic advantage. researchgate.netnih.gov

Advanced mechanistic studies are needed to fully elucidate the factors governing these reactions. For example, acid-mediated intramolecular ring-opening has been identified as a potential decomposition pathway for certain N-aryl azetidines, where a pendant amide group can act as a nucleophile. nih.govacs.org Understanding the kinetics and mechanism of such decompositions allows for the design of more stable analogues, for instance by altering the substitution on the aryl ring or the length of the linker to the nucleophilic group. nih.gov

Conversely, strain-release reactions can be synthetically useful. The "build and release" strategy involves the photochemical formation of a strained azetidinol, followed by a triggered ring-opening to generate more complex, functionalized molecules. beilstein-journals.org The regioselectivity of nucleophilic ring-opening reactions is highly dependent on the electronic and steric effects of substituents on the azetidine ring. magtech.com.cn Detailed computational and experimental studies, including the use of isotopic labeling and kinetic analysis, will continue to refine the models that predict the outcome of these transformations, allowing chemists to better control and exploit the unique reactivity of the azetidine core in this compound. magtech.com.cnacs.org

Q & A

Basic: What are the common synthetic routes for 1-(Pyridin-4-yl)azetidin-3-amine, and how are reaction conditions optimized?

The synthesis typically involves S-alkylation of pyridine derivatives with appropriate aryl halides in an alkaline medium at room temperature . For example, copper(I) bromide and cesium carbonate are used as catalysts under mild conditions (e.g., 35°C for 48 hours) to facilitate coupling reactions . Optimization includes adjusting solvent polarity (e.g., DMSO or DCM), reaction time, and catalyst loading. Factorial design experiments (e.g., varying temperature, catalyst ratio, and solvent) can systematically identify optimal conditions .

Basic: Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm structural integrity and regioselectivity .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity (e.g., m/z 215 [M+H] for related compounds) .

- Melting point analysis : Used to assess crystallinity and purity (e.g., 104–107°C for analogs) .

Basic: How can researchers ensure high-purity yields during purification?

Chromatographic methods (e.g., gradient elution with ethyl acetate/hexane) are effective for isolating the compound . Distillation or crystallization may be employed for analogs with high volatility or crystallinity . Purity is confirmed via HPLC (≥98%) and spectral consistency across NMR peaks .

Advanced: How can factorial design improve reaction optimization for azetidine derivatives?

Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent) to identify interactions affecting yield. For example, a 2 design (three factors at two levels) can reveal optimal conditions with minimal trials. This approach is critical for scaling lab-scale reactions while maintaining reproducibility .

Advanced: What mechanistic insights guide the synthesis of this compound?

Mechanistic studies focus on nucleophilic substitution at the azetidine nitrogen. Copper(I) catalysts likely facilitate Ullmann-type coupling, while cesium carbonate deprotonates intermediates to enhance reactivity . Kinetic studies (e.g., monitoring reaction progress via TLC or in-situ IR) can elucidate rate-determining steps and transition states .

Advanced: How can computational modeling (e.g., COMSOL Multiphysics) predict reaction outcomes?

Advanced: How should researchers address discrepancies between experimental and theoretical spectral data?

Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. Cross-validate with DFT (Density Functional Theory) calculations to predict chemical shifts or vibrational modes. If inconsistencies persist, revise synthetic pathways (e.g., alternative protecting groups) or employ advanced techniques like - HMBC NMR .

Advanced: How do ontological and epistemological frameworks resolve contradictions in research data?

Ontological assumptions (e.g., molecular behavior as deterministic vs. stochastic) shape experimental design. For example, surface chemistry studies combine empirical adsorption data with molecular dynamics simulations to reconcile macroscopic observations with nanoscale interactions . Epistemologically, iterative hypothesis testing aligns unexpected results with revised theoretical models .

Advanced: What role does this compound play in surface chemistry and material science?

The compound’s amine group enables functionalization of materials (e.g., MOFs or polymers) for catalytic or sensing applications. Surface adsorption studies using microspectroscopic imaging (e.g., AFM or ToF-SIMS) reveal binding kinetics and stability under environmental conditions .

Advanced: How is this compound applied in interdisciplinary drug discovery research?

As a bioactive scaffold, it serves as a ligand for kinase inhibitors or GPCR-targeted therapies. Structure-activity relationship (SAR) studies optimize selectivity by modifying substituents on the pyridine ring. Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) further validates therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.